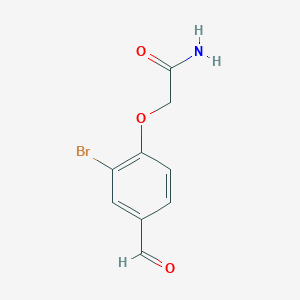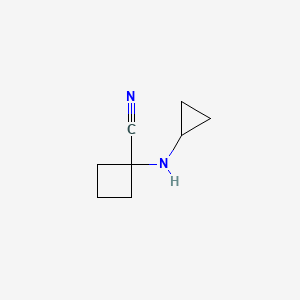
1-(Cyclopropylamino)cyclobutane-1-carbonitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Cyclopropane and Cyclobutane Derivatives : The synthesis of various cyclopropane and cyclobutane derivatives, including 1-(Cyclopropylamino)cyclobutane-1-carbonitrile, involves direct cyclization and dimerization processes. These compounds have been investigated for their potential in creating new functionalized cyclopropanes and cyclobutanes, with a focus on the isolation of pure stereoisomeric forms, essential for further chemical applications. The relative configuration of these stereoisomers was established through X-ray crystallographic analysis, highlighting their structural significance (Aelterman et al., 1999).
Influence on Glass Transition Temperature : Research has shown that the incorporation of cyclobutane carbonitrile rings, such as in 1-(Cyclopropylamino)cyclobutane-1-carbonitrile, into vinyl copolymers significantly influences the glass transition temperature (Tg) of these materials. This finding is pivotal in material science, especially in developing new polymer blends with tailored thermal properties (Collette et al., 1980).
Catalytic and Chemical Reactions
- Catalytic Reduction of Halogenated Compounds : Studies have explored the catalytic reduction of various dihaloalkanes, leading to the formation of cyclopropane and cyclobutane derivatives. These reactions, facilitated by nickel(I) salen in different phases, yield significant insights into the formation of compounds like 1-(Cyclopropylamino)cyclobutane-1-carbonitrile and their potential applications in organic synthesis (Dahm & Peters, 1996).
Biological and Pharmacological Relevance
- Antiproliferative Activity in Cancer Research : Cyclobutane derivatives, including those similar to 1-(Cyclopropylamino)cyclobutane-1-carbonitrile, have been investigated for their antiproliferative activity against various cancer cell lines. These studies are crucial for understanding the potential therapeutic applications of such compounds in oncology (Mar'yasov et al., 2020).
Propriétés
IUPAC Name |
1-(cyclopropylamino)cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-8(4-1-5-8)10-7-2-3-7/h7,10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBHVGVDTBYZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylamino)cyclobutane-1-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B3038008.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3038009.png)
![2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone](/img/structure/B3038011.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B3038012.png)

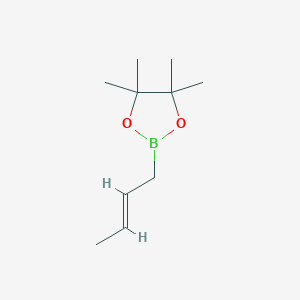
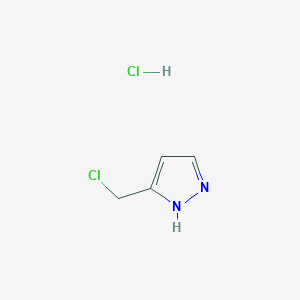
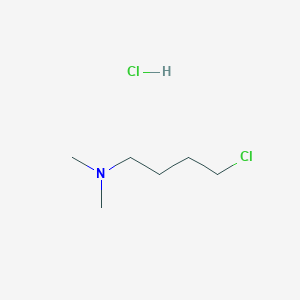
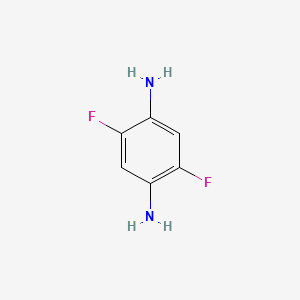
![2-[(1-Benzofuran-2-yl)formamido]acetic acid](/img/structure/B3038020.png)
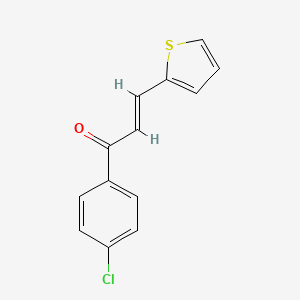
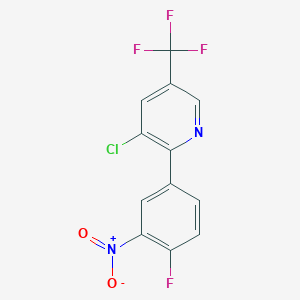
![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3038026.png)
